4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine
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Overview
Description
4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine is a complex organic compound that features a morpholine ring substituted with a fluorophenyl group and a chromenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine typically involves multiple steps:
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Formation of the Chromenylsulfonyl Intermediate
- The chromenylsulfonyl intermediate can be synthesized by sulfonylation of 3,4-dihydro-2H-chromene with an appropriate sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
- Reaction conditions: Room temperature to 50°C, inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Fluorophenylmorpholine Intermediate
- The fluorophenylmorpholine intermediate can be synthesized by reacting 3-fluoroaniline with epichlorohydrin to form an epoxide intermediate, followed by ring-opening with morpholine.
- Reaction conditions: Reflux temperature, solvent such as ethanol or methanol.
-
Coupling of Intermediates
- The final step involves coupling the chromenylsulfonyl intermediate with the fluorophenylmorpholine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Reaction conditions: Room temperature to 40°C, solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenyl moiety can undergo oxidation reactions to form chromone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Chromone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Biochemical Studies: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory, anticancer, or antiviral agent.
Diagnostics: Potential use in imaging and diagnostic assays.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Engineering: Used in the design of new chemical processes and products.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The chromenylsulfonyl and fluorophenyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-phenylmorpholine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(4-fluorophenyl)morpholine: Fluorine atom is in a different position, potentially altering its properties.
4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-chlorophenyl)morpholine: Chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness
4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c20-16-7-1-5-15(12-16)17-13-24-11-9-21(17)26(22,23)18-8-2-4-14-6-3-10-25-19(14)18/h1-2,4-5,7-8,12,17H,3,6,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRWVRYVKWDOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)S(=O)(=O)N3CCOCC3C4=CC(=CC=C4)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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